![molecular formula C13H12FN5O B6533338 3-ethyl-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1058197-60-6](/img/structure/B6533338.png)
3-ethyl-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of triazolopyrimidine . Triazolopyrimidines are a class of heterocyclic compounds that have been widely studied due to their diverse pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, and antifungal properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-triazolopyrimidines have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-tetrahydropyrimido-diones in the presence of triethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of this specific compound were not found in the search results. Typically, these properties would be determined using techniques such as FT-IR, 1H-NMR, 13C-NMR, and HRMS .Scientific Research Applications
Drug Discovery and Organic Synthesis
The compound belongs to the 1,2,3-triazoles class, which has found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . They are privileged structure motifs and have received a great deal of attention in academics and industry .
Antibacterial Activity
Triazolo pyrazine derivatives, which are structurally similar to the compound , have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This suggests that “3-ethyl-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” could potentially have similar antibacterial properties.
Anti-cancer Activity
Thioxo-pyrazolo triazolo pyrimidine compounds, which share a similar structure with the compound, have been used to develop novel CDK2 inhibitors . These derivatives have been evaluated for their in vitro anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .
High-Performance Security Gateways
The term “F5000” is associated with the H3C SecPath firewall F5000 series, a new generation of high-performance security gateways for large-scale enterprise campus networks, service providers, and data centers . Although it’s not directly related to the chemical compound, it’s worth noting the coincidence in the naming convention.
β-Amino Acids Incorporation
The term “CCG” is associated with a study on the ribosomal incorporation of β-amino acids into nascent peptides . Although it’s not directly related to the chemical compound, it’s an interesting connection to consider.
Mechanism of Action
Mode of Action
It is known that the compound likely interacts with its targets to induce changes in cellular function .
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its targets. Without specific target information, it is challenging to summarize the affected pathways and their downstream effects .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and efficacy .
Result of Action
Given the compound’s potential interaction with various targets, it could have diverse effects on cellular function .
properties
IUPAC Name |
3-ethyl-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O/c1-2-19-12-11(16-17-19)13(20)18(8-15-12)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCOQZRKJLKRKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC3=CC=CC=C3F)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-6-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.